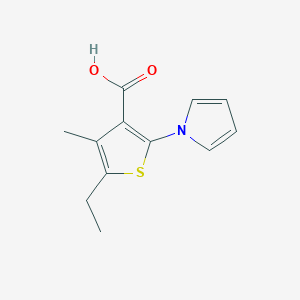
5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that includes a thiophene ring (a five-membered ring with four carbon atoms and a sulfur atom), a pyrrole ring (a five-membered ring with four carbon atoms and a nitrogen atom), and a carboxylic acid group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or through the use of catalysts .Molecular Structure Analysis
The molecular structure of similar compounds typically involves a planar arrangement of the rings, with the various side groups extending out from this plane .科学的研究の応用
Thiophene Derivatives in Carcinogenicity Studies
Thiophene analogs of known carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies are crucial for understanding the structural and functional relationships between chemical compounds and their carcinogenic potential. For instance, thiophene derivatives have been examined in vitro for their activity profiles, contributing to our knowledge of chemical behavior and potential risks associated with exposure to certain compounds (Ashby et al., 1978).
Role in Anticancer Agent Development
The Knoevenagel condensation, a chemical reaction involving thiophene derivatives, has been pivotal in synthesizing various biologically active molecules, including potential anticancer agents. This reaction has facilitated the development of compounds with remarkable anticancer activity by targeting different cancer-related proteins and DNA. Such studies underscore the utility of thiophene derivatives in drug discovery and development, highlighting their significance in creating new therapeutic agents (Tokala et al., 2022).
Bioactive Compounds in Plant-Based Research
Research on natural carboxylic acids, including those derived from thiophene, has shown these compounds possess significant biological activity. Studies comparing the structural differences of selected carboxylic acids have found correlations between structure and bioactivity, such as antioxidant, antimicrobial, and cytotoxic activity. This highlights the potential of thiophene derivatives in various applications, from enhancing food preservation to developing new antimicrobial agents (Godlewska-Żyłkiewicz et al., 2020).
Furan and Thiophene in Heterocyclic Chemistry
Furan and thiophene rings are crucial in medicinal chemistry, forming the backbone of many bioactive molecules. Heterocyclic compounds containing these rings have been developed for various therapeutic purposes, including antiviral, antitumor, and antimicrobial applications. The unique properties of these heterocycles make them valuable for synthesizing nucleobases, nucleosides, and their analogs with enhanced biological activities (Ostrowski, 2022).
将来の方向性
特性
IUPAC Name |
5-ethyl-4-methyl-2-pyrrol-1-ylthiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-3-9-8(2)10(12(14)15)11(16-9)13-6-4-5-7-13/h4-7H,3H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNUDRJPUWSOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(S1)N2C=CC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-4-methyl-2-(1H-pyrrol-1-yl)thiophene-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-8-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2717533.png)
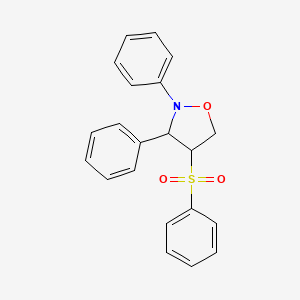

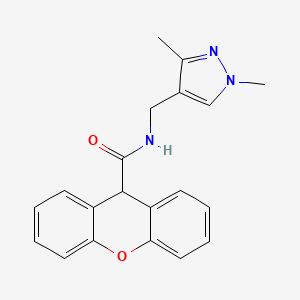
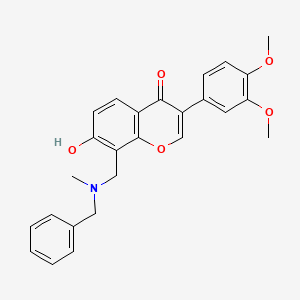
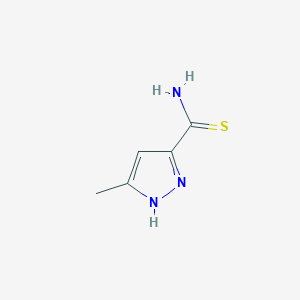
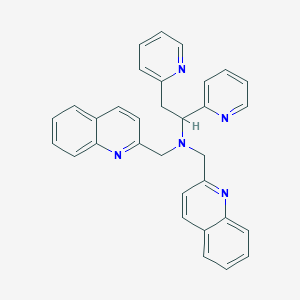
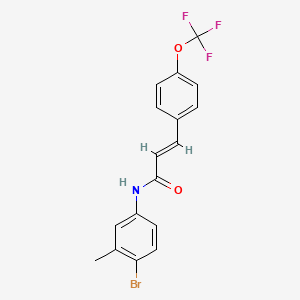
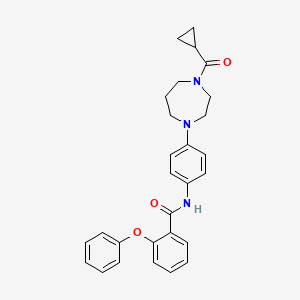
![2-[6-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2717548.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B2717549.png)
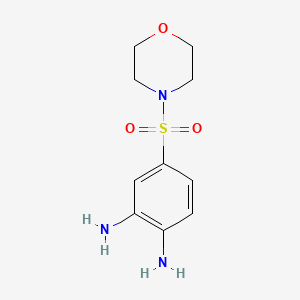

![2-(2,3-Dihydro-1-benzofuran-5-ylmethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B2717556.png)